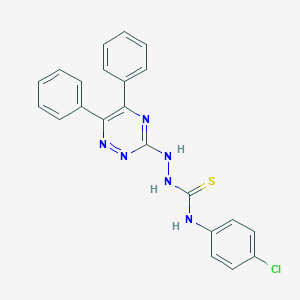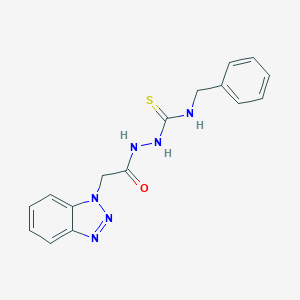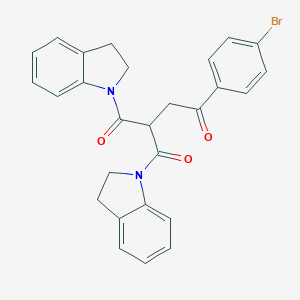![molecular formula C20H16N6O B292743 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MPTP, is a chemical compound that was accidentally discovered to be toxic to the nervous system. It has been extensively studied for its ability to induce Parkinson's disease-like symptoms in humans and animals.
Mechanism of Action
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one's neurotoxicity is due to its ability to selectively target and destroy dopaminergic neurons in the substantia nigra. MPP+ is transported into dopaminergic neurons by DAT, where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This results in the selective death of dopaminergic neurons and subsequent motor deficits.
Biochemical and Physiological Effects
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been extensively studied for their biochemical and physiological effects. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one leads to a decrease in dopamine levels in the striatum, which is associated with motor deficits. In addition, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been shown to exhibit oxidative stress, mitochondrial dysfunction, and neuroinflammation.
Advantages and Limitations for Lab Experiments
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several advantages for lab experiments. They are relatively easy to induce and can be used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions. However, 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have several limitations, including their inability to fully replicate the complexity of Parkinson's disease and their potential to induce non-specific toxicity.
Future Directions
Of 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one research include the development of new animal models, the identification of new therapeutic targets, and the development of new therapeutic interventions.
Synthesis Methods
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one) through a simple oxidation reaction. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one is first oxidized to MPP+ (1-methyl-4-phenylpyridinium ion) by monoamine oxidase B (MAO-B) in astrocytes. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it accumulates and inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress.
Scientific Research Applications
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been widely used as a neurotoxin to induce Parkinson's disease-like symptoms in animals and humans. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and subsequent motor deficits. 6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one-induced Parkinson's disease models have been used to study the pathogenesis of Parkinson's disease and to test potential therapeutic interventions.
properties
Molecular Formula |
C20H16N6O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C20H16N6O/c1-12-15-10-16-18(22-17(24-20(16)27)13-6-5-9-21-11-13)23-19(15)26(25-12)14-7-3-2-4-8-14/h2-11,17,25H,1H3,(H,24,27) |
InChI Key |
QFNSVVVFZGAZRI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |
SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |
Canonical SMILES |
CC1=C2C=C3C(=O)NC(N=C3N=C2N(N1)C4=CC=CC=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-benzyl-N-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]carbamimidothioic acid](/img/structure/B292662.png)



![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B292670.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
